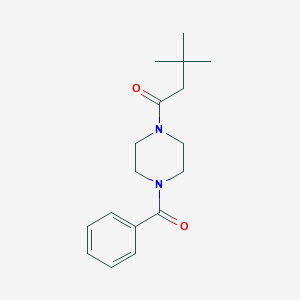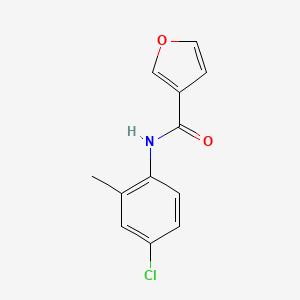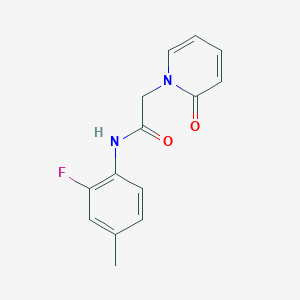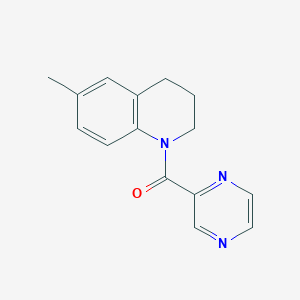
1-(4-Benzoylpiperazin-1-yl)-3,3-dimethylbutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Benzoylpiperazin-1-yl)-3,3-dimethylbutan-1-one, also known as BDB, is a synthetic compound that belongs to the class of piperazine derivatives. It has been identified as a psychoactive substance that can produce euphoric and stimulating effects. The chemical structure of BDB is similar to other psychoactive compounds such as MDMA and MDA.
Mécanisme D'action
1-(4-Benzoylpiperazin-1-yl)-3,3-dimethylbutan-1-one acts as a serotonin releasing agent and a dopamine releasing agent. It increases the release of serotonin and dopamine in the brain, leading to the production of euphoric and stimulating effects. This compound also inhibits the reuptake of serotonin and dopamine, leading to an increase in their concentration in the synaptic cleft.
Biochemical and Physiological Effects
This compound produces a range of biochemical and physiological effects in the body. It increases heart rate, blood pressure, and body temperature. It also produces feelings of euphoria, empathy, and sociability. This compound has been shown to increase the release of oxytocin, a hormone that is associated with social bonding and trust.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Benzoylpiperazin-1-yl)-3,3-dimethylbutan-1-one has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. It produces consistent and predictable effects, making it a useful tool for studying the role of serotonin and dopamine in the brain. However, this compound has some limitations for lab experiments. It is a psychoactive substance that can produce potentially harmful effects on the body. It is also illegal in many countries, making it difficult to obtain for research purposes.
Orientations Futures
There are several future directions for research on 1-(4-Benzoylpiperazin-1-yl)-3,3-dimethylbutan-1-one. One area of research is to study the long-term effects of this compound on the brain and body. Another area of research is to study the effects of this compound in combination with other psychoactive substances. Additionally, this compound could be used as a tool to study the role of serotonin and dopamine in the brain in relation to mental health disorders such as depression and anxiety. Finally, there is a need for further research on the synthesis and purification of this compound to improve its quality and consistency.
Méthodes De Synthèse
The synthesis of 1-(4-Benzoylpiperazin-1-yl)-3,3-dimethylbutan-1-one involves the reaction of 4-benzoylpiperazine with 3,3-dimethylbutanone in the presence of a catalyst. The reaction proceeds through a condensation reaction and results in the formation of this compound. The purity of the synthesized this compound can be improved by recrystallization or chromatography.
Applications De Recherche Scientifique
1-(4-Benzoylpiperazin-1-yl)-3,3-dimethylbutan-1-one has been used in scientific research to study its effects on the central nervous system. It has been shown to produce psychoactive effects similar to those produced by MDMA and MDA. This compound has been used as a tool to study the role of serotonin in the brain and its effects on behavior. It has also been used to study the effects of psychoactive substances on neurotransmitter release and uptake.
Propriétés
IUPAC Name |
1-(4-benzoylpiperazin-1-yl)-3,3-dimethylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-17(2,3)13-15(20)18-9-11-19(12-10-18)16(21)14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMFCSMLESSRAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














